3,4-EDMA (hydrochloride)
Description
3,4-Ethylenedioxy-N-methylamphetamine (3,4-EDMA) hydrochloride is a synthetic phenethylamine derivative and an analog of 3,4-methylenedioxymethamphetamine (MDMA). Its molecular formula is C₁₂H₁₇NO₂·HCl, with a molecular weight of 243.7 g/mol . Structurally, it features a 1,4-dioxane ring (ethylenedioxy group) instead of MDMA’s methylenedioxy group (1,3-dioxole ring). At 1 µM concentration, 3,4-EDMA stimulates serotonin (5-HT) and dopamine (DA) release in rat brain synaptosomes, indicating monoaminergic transporter activity . It is classified as a Schedule I controlled substance in the U.S. and is primarily used in forensic and academic research .
Properties
Molecular Formula |
C12H18NO2 · HCl |
|---|---|
Molecular Weight |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11;/h3-4,8-9,13H,5-7H2,1-2H3;1H |
InChI Key |
OLGSWAGTAZJFDI-UHFFFAOYSA-N |
SMILES |
CC(NC)CC1=CC(OCCO2)=C2C=C1.Cl |
Synonyms |
3,4-Ethylenedioxy-N-methylamphetamine |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
3,4-EDMA has been studied for its psychoactive properties, primarily as a stimulant and empathogen. Similar to its structural analogs such as MDMA (3,4-methylenedioxymethamphetamine), it exhibits effects on neurotransmitter systems.
Neurotoxicity Studies
Neurotoxic effects associated with 3,4-EDMA have been documented in animal studies. These studies often focus on the compound's impact on the blood-brain barrier (BBB) and its potential to induce neuroinflammation.
Blood-Brain Barrier Disruption
Research has demonstrated that 3,4-EDMA can disrupt the integrity of the BBB, mediated by matrix metalloproteinases (MMPs). For instance, studies have shown that administration of 3,4-EDMA leads to increased expression of MMP-9, which correlates with BBB permeability changes and subsequent edema formation in rodent models .
Safety Assessments
Safety evaluations of 3,4-EDMA have been conducted to understand its toxicity profile and potential health risks associated with exposure.
Absorption and Metabolism
Studies assessing the absorption, distribution, metabolism, and excretion (ADME) of 3,4-EDMA indicate that it is primarily eliminated through urine. The dermal absorption rates were found to vary significantly depending on the formulation used in experiments .
| Study Parameter | Findings |
|---|---|
| Dermal Absorption | Ranged from 0.59 µg/cm² to 14.8 µg/cm² |
| Urinary Excretion | 0.05% to 0.345% of applied radiolabel recovered within 72 hours |
Genotoxicity
Genotoxicity assessments have revealed mixed results for 3,4-EDMA. While some assays indicated a lack of mutagenic potential at lower concentrations, higher concentrations showed evidence of chromosomal damage in mammalian cell models .
Therapeutic Potential
Despite its association with recreational use and potential neurotoxicity, there is ongoing research into the therapeutic applications of compounds like 3,4-EDMA.
Psychotherapeutic Uses
The empathogenic effects similar to those observed with MDMA suggest potential applications in psychotherapy for conditions such as PTSD (Post-Traumatic Stress Disorder). Clinical trials are exploring whether compounds like 3,4-EDMA can facilitate emotional processing in therapeutic settings.
Case Studies and Future Directions
Future studies should focus on:
- Longitudinal assessments of neurotoxic effects.
- Detailed exploration of therapeutic efficacy in clinical settings.
- Comprehensive safety evaluations across diverse populations.
The understanding of 3,4-EDMA continues to evolve as more data becomes available from pharmacological studies and clinical trials.
Chemical Reactions Analysis
Reduction Reactions
3,4-EDMA hydrochloride participates in reduction reactions under controlled conditions. A key example involves the use of lithium aluminum hydride (LiAlH<sub>4</sub>) to reduce carbamate intermediates to secondary amines:
Reaction Pathway
-
Starting Material : Carbamate derivative of 1-(3,4-ethylenedioxyphenyl)-2-aminopropane.
-
Reagent : LiAlH<sub>4</sub> in anhydrous tetrahydrofuran (THF).
-
Conditions : Reflux at 66°C for 3 hours under nitrogen atmosphere.
-
Product : S(+)- and R(−)-enantiomers of 3,4-EDMA with >98% enantiomeric purity .
| Parameter | Value |
|---|---|
| Yield | 79% (crude), purified via distillation |
| Solubility | Soluble in THF, Et<sub>2</sub>O |
| Purity Verification | <sup>1</sup>H NMR with chiral shift reagent |
Substitution Reactions
The compound undergoes nucleophilic substitution reactions at the benzylic position. For instance:
Bromination Followed by Amine Substitution
-
Bromination : 1-(3,4-ethylenedioxyphenyl)-2-bromo-1-propanone synthesized using HBr/acetic acid.
-
Amine Introduction : Reaction with N-methylamine in anhydrous ether yields 3,4-EDMA precursors .
| Reagent | Conditions | Product |
|---|---|---|
| N-Methylamine | RT, N<sub>2</sub> atmosphere | Secondary amine intermediate |
| HBr/AcOH | 0°C → RT, 1 hour | Brominated ketone |
Stability Under Acidic/Basic Conditions
3,4-EDMA hydrochloride demonstrates stability in both acidic and basic environments, critical for its pharmacokinetic profile:
| Condition | Observation | Source |
|---|---|---|
| 10 M NaOH, reflux | No decomposition observed | |
| 37% HCl, reflux | Stable for ≥2 hours |
Stereochemical Behavior
The ethylenedioxy group imposes steric constraints, affecting enantiomer differentiation:
-
Chiral Resolution : S(+)-3,4-EDMA exhibits distinct <sup>1</sup>H NMR shifts (δ 4.27) compared to R(−)-enantiomer (δ 4.24) when analyzed with S(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol .
Comparative Reactivity
3,4-EDMA’s ethylenedioxy ring expands its steric bulk compared to methylenedioxy analogs, altering transporter affinity:
| Property | 3,4-EDMA | Methylenedioxy Analog (DMA) |
|---|---|---|
| SERT Potency (EC<sub>50</sub>) | 28 nM | 12 nM |
| DAT/NET Tolerance | Reduced by 2–8-fold | Higher affinity |
Data suggest the ethylenedioxy group is better accommodated at serotonin transporters (SERT) than dopamine/norepinephrine transporters (DAT/NET) .
Comparison with Similar Compounds
3,4-EDMA vs. MDMA (3,4-Methylenedioxymethamphetamine)
Mechanistic Insight: The ethylenedioxy ring expansion in 3,4-EDMA reduces steric compatibility with monoamine transporters compared to MDMA. This leads to lower potency at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. For example, the S(+)-isomer of 3,4-EDMA exhibits 6× higher SERT affinity than its R(−)-isomer but remains weaker than MDMA .
3,4-EDMA vs. 3,4-DMMA (3,4-Dimethoxymethamphetamine)
Mechanistic Insight :
Replacing the ethylenedioxy ring with dimethoxy groups (3,4-DMMA) further diminishes transporter affinity. 3,4-DMMA’s Ki values for NET and SERT are 22.8 µM and 7.7 µM , respectively, indicating significantly lower potency than 3,4-EDMA . The ethylenedioxy group’s oxygen atoms likely form stronger hydrogen bonds with transporters compared to methoxy groups.
3,4-EDMA vs. 3,4-EDMC (3,4-Ethylenedioxymethcathinone)
Mechanistic Insight: The β-ketone group in 3,4-EDMC (a cathinone analog) reduces lipophilicity and blood-brain barrier penetration compared to 3,4-EDMA. Cathinones like EDMC typically exhibit reduced potency and altered pharmacokinetics compared to amphetamines .
3,4-EDMA vs. HEDMA (Hydroxyethyl-3,4-methylenedioxyaniline HCl)
Key Difference : HEDMA lacks the amphetamine backbone and is used in cosmetics, whereas 3,4-EDMA is a psychoactive research compound .
Preparation Methods
1 mg Sample Preparation
| Target Molarity | Volume Required |
|---|---|
| 1 mM | 4.0866 mL |
| 5 mM | 0.8173 mL |
| 10 mM | 0.4087 mL |
5 mg Sample Preparation
| Target Molarity | Volume Required |
|---|---|
| 1 mM | 20.4332 mL |
| 5 mM | 4.0866 mL |
| 10 mM | 2.0433 mL |
Calculated using molecular weight (244.7 g/mol) and molarity formula
In Vivo Formulation Methods
Two validated approaches for biological formulations are described:
Method A: DMSO/PEG300/Tween 80 System
-
DMSO Master Liquid : Dissolve drug in DMSO (e.g., 10 mg/mL).
-
PEG300 Addition : Mix with polyethylene glycol 300 until clear.
-
Tween 80 Incorporation : Add surfactant and clarify.
-
Aqueous Dilution : Gradually add ddH₂O.
Method B: DMSO/Corn Oil System
-
DMSO Master Liquid : Prepare as above.
-
Corn Oil Emulsion : Mix with corn oil for lipid-based delivery.
Critical steps:
-
Order of addition : Solvent sequence must maintain solution clarity.
-
Physical aids : Vortexing, ultrasound, or heat baths may enhance dissolution.
Synthesis Considerations
While direct protocols for 3,4-EDMA hydrochloride are absent, insights from MDMA synthesis may inform analogous approaches:
Key Reaction Pathways
| Stage | MDAM Synthesis Steps (Analogous) |
|---|---|
| Oxidation | Safrole → 3,4-Methylenedioxyphenyl-propan-2-one |
| Reductive Amination | Ketone + methylamine → MDAM freebase |
| Salt Formation | Freebase + HCl → MDAM·HCl |
Q & A
Q. How can researchers determine the stability of 3,4-EDMA hydrochloride under varying experimental conditions?
Methodological Answer: Stability studies should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor decomposition products over time. For example, GC chromatograms show that 3,4-EDMA forms as a decomposition product under specific conditions, with peak intensity increasing over 50 minutes, indicating progressive degradation of precursors . Researchers should replicate these conditions (e.g., temperature, pH, solvent systems) and quantify stability using area-under-the-curve (AUC) analysis for primary vs. secondary peaks.
Q. What analytical techniques are recommended to validate the purity of 3,4-EDMA hydrochloride in forensic or pharmacological samples?
Methodological Answer: Purity validation requires orthogonal methods:
- HPLC-UV with certified reference standards (e.g., >98% purity, as per forensic protocols ).
- Mass spectrometry (MS) for structural confirmation, particularly to distinguish 3,4-EDMA from analogs like 3,4-DMMA or MDMA .
- Nuclear Magnetic Resonance (NMR) to resolve positional isomerism (e.g., differentiating 3,4-EDMA from 2,4-DMA) .
Q. How should researchers design experiments to synthesize 3,4-EDMA hydrochloride while minimizing by-products?
Methodological Answer: Optimize synthesis using reductive amination protocols with purified precursors (e.g., 3,4-methylenedioxyphenylacetone). Key steps include:
- Purification : Distillation of methacrylic acid (MAA) and ethylene dimethacrylate (EDMA) precursors to reduce impurities .
- Stoichiometric control : Limit excess reagents to prevent side reactions (e.g., over-alkylation).
- By-product monitoring : Use thin-layer chromatography (TLC) or GC-MS to track intermediates and adjust reaction conditions in real time .
Advanced Research Questions
Q. How do enantiomers of 3,4-EDMA hydrochloride differ in their interactions with neurotransmitter transporters (e.g., SERT, DAT, NET)?
Methodological Answer: Enantiomer-specific activity can be assessed via:
- Chiral chromatography (e.g., using cyclodextrin-based columns) to isolate S(+) and R(-) isomers .
- Radioligand binding assays : Compare IC₅₀ values for each enantiomer at SERT, DAT, and NET. Studies show the S(+) isomer exhibits 6-fold higher SERT affinity and 50-fold higher DAT selectivity than the R(-) form, suggesting steric and electronic influences on transporter binding .
- Molecular docking simulations : Model interactions with transporter crystal structures to identify binding pocket residues critical for enantiomer discrimination .
Q. What experimental approaches can resolve contradictions in 3,4-EDMA’s reported pharmacological effects across studies?
Methodological Answer: Discrepancies may arise from differences in:
- Purity : Validate batches using COA (Certificate of Analysis) and SDS (Safety Data Sheet) documentation .
- Experimental models : Compare in vitro (e.g., transfected HEK cells expressing human SERT) vs. in vivo (rodent microdialysis) systems to isolate pharmacokinetic vs. pharmacodynamic factors .
- Metabolite interference : Use LC-MS/MS to quantify phase 2 metabolites (e.g., glucuronidated/sulfated forms) in biological matrices, which may confound receptor activity measurements .
Q. How does the ethylene-dioxy ring expansion in 3,4-EDMA hydrochloride influence receptor binding compared to MDMA?
Methodological Answer: Structural comparisons require:
- SAR (Structure-Activity Relationship) studies : Synthesize analogs with modified ring systems (e.g., 1,4-dioxane in EDMA vs. methylenedioxy in MDMA) and test transporter inhibition. EDMA’s larger ring reduces potency at SERT by ~5-fold compared to MDMA, likely due to altered π-π stacking or hydrogen bonding .
- Thermodynamic solubility assays : Measure logP values to assess lipophilicity differences, which impact blood-brain barrier penetration and receptor engagement .
Q. What methodologies are suitable for quantifying 3,4-EDMA hydrochloride metabolites in complex biological matrices (e.g., urine, plasma)?
Methodological Answer:
- Sample preparation : Use mixed-mode solid-phase extraction (SPE) with monolithic sorbents (e.g., ethylene dimethacrylate-based polymers) to isolate metabolites from urine .
- Detection : Couple UHPLC with high-resolution mass spectrometry (HRMS, e.g., Q Exactive™ Orbitrap) for precise quantification of glucuronidated/sulfated forms .
- Validation : Include deuterated internal standards (e.g., 3,4-EDMA-d₃) to correct for matrix effects and ionization variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
